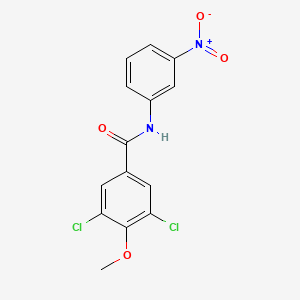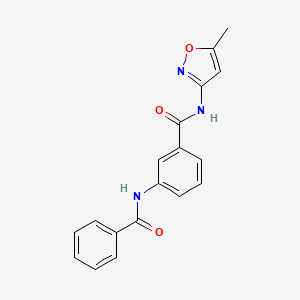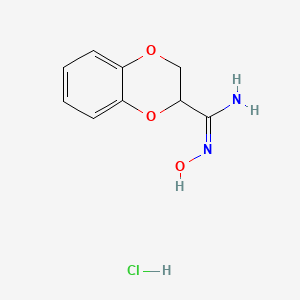![molecular formula C13H21BrN2O2S2 B5731646 5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is also known as Br-PTPS and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of Br-PTPS is not fully understood, but it is believed to act as a modulator of ion channels and neurotransmitter receptors in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, and decrease the release of glutamate, an excitatory neurotransmitter.
Biochemical and Physiological Effects:
Br-PTPS has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the expression of neurotrophic factors. Additionally, Br-PTPS has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Br-PTPS in lab experiments is its high potency and selectivity for its target receptors. Additionally, it has a low toxicity profile and is well-tolerated in animal models. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Br-PTPS. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods to increase the availability of this compound for research purposes.
In conclusion, 5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Br-PTPS involves the reaction of 5-bromo-2-thiophenesulfonamide with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a suitable base. The product is obtained as a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
Br-PTPS has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. Additionally, Br-PTPS has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2S2/c1-11-5-9-16(10-6-11)8-2-7-15-20(17,18)13-4-3-12(14)19-13/h3-4,11,15H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWTGSVNGZJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)

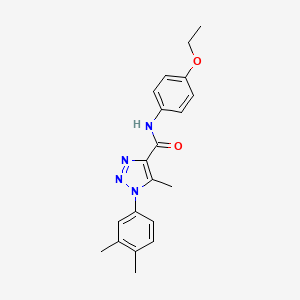

![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
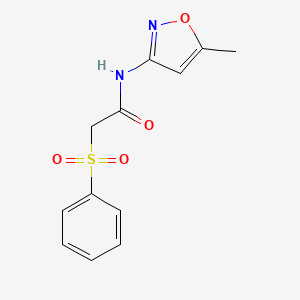
![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
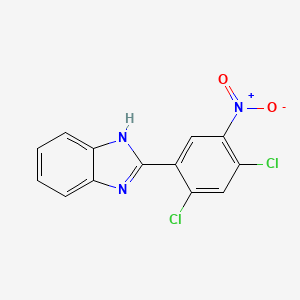
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)
